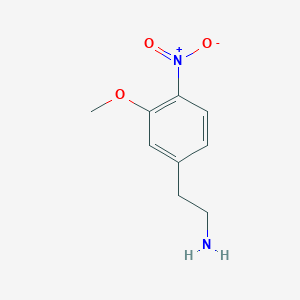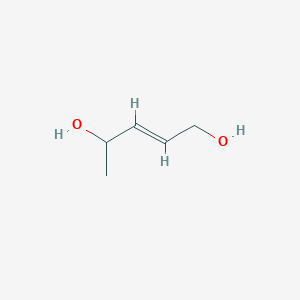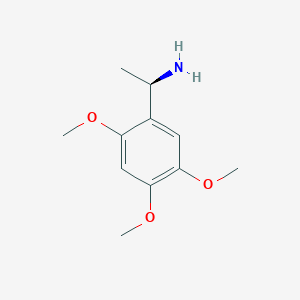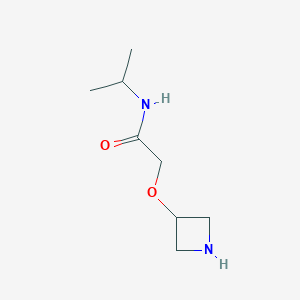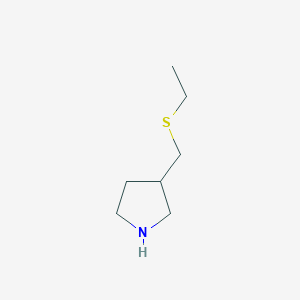
3-((Ethylthio)methyl)pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((Ethylthio)methyl)pyrrolidine is an organic compound with the molecular formula C7H15NS It features a pyrrolidine ring substituted at the third position with an ethylthio methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-((Ethylthio)methyl)pyrrolidine typically involves the reaction of pyrrolidine with ethylthiomethylating agents. One common method includes the use of ethylthiomethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as controlled temperature and pressure, can facilitate large-scale synthesis. Catalysts and advanced purification techniques, including distillation and chromatography, are employed to ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 3-((Ethylthio)methyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the ethylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the ethylthio group, typically using reducing agents such as lithium aluminum hydride.
Substitution: The ethylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Pyrrolidine derivatives without the ethylthio group.
Substitution: Various substituted pyrrolidine derivatives.
Aplicaciones Científicas De Investigación
3-((Ethylthio)methyl)pyrrolidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It serves as a building block in the manufacture of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-((Ethylthio)methyl)pyrrolidine depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, modulating their activity. The ethylthio group can influence the compound’s binding affinity and specificity, while the pyrrolidine ring can mimic natural substrates or inhibitors, affecting molecular pathways involved in neurotransmission or metabolic processes.
Comparación Con Compuestos Similares
3-((Methylthio)methyl)pyrrolidine: Similar structure but with a methylthio group instead of an ethylthio group.
3-((Ethylthio)methyl)piperidine: Contains a piperidine ring instead of a pyrrolidine ring.
3-((Ethylthio)methyl)azetidine: Features an azetidine ring, which is a smaller ring structure compared to pyrrolidine.
Uniqueness: 3-((Ethylthio)methyl)pyrrolidine is unique due to the combination of the ethylthio group and the pyrrolidine ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications. Its structural features allow for diverse chemical modifications and functionalizations, broadening its utility in various fields.
Propiedades
Fórmula molecular |
C7H15NS |
|---|---|
Peso molecular |
145.27 g/mol |
Nombre IUPAC |
3-(ethylsulfanylmethyl)pyrrolidine |
InChI |
InChI=1S/C7H15NS/c1-2-9-6-7-3-4-8-5-7/h7-8H,2-6H2,1H3 |
Clave InChI |
CSVWMTNHBITWTE-UHFFFAOYSA-N |
SMILES canónico |
CCSCC1CCNC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


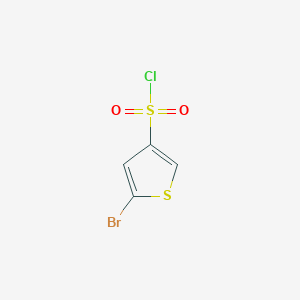

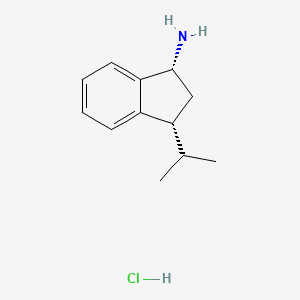
![O-[(2-Methoxy-4-pyridyl)methyl]hydroxylamine](/img/structure/B13527589.png)
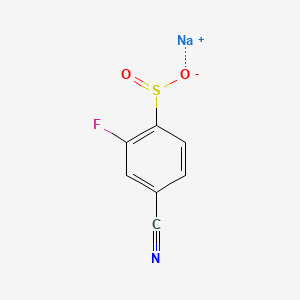
![(1R)-1-[2-Chloro-6-(trifluoromethyl)phenyl]ethanamine](/img/structure/B13527597.png)
![3-Amino-5-(3-imidazo[1,2-a]pyridyl)pyrazole](/img/structure/B13527600.png)
